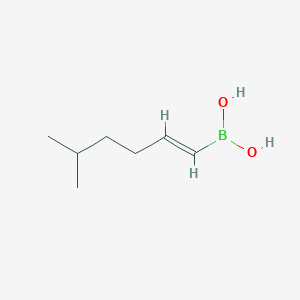
5-Methyl-1-hexenylboronic acid
Übersicht
Beschreibung
5-Methyl-1-hexenylboronic acid is a boronic acid with the molecular formula C7H15BO2 . It has a molecular weight of 142.01 .
Synthesis Analysis
The synthesis of boronic acids like 5-Methyl-1-hexenylboronic acid often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters, a valuable but less developed process, has also been reported .Molecular Structure Analysis
The InChI code for 5-Methyl-1-hexenylboronic acid is1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ . The InChI key is BLQVLJDDGUYUPN-GQCTYLIASA-N . Chemical Reactions Analysis
Boronic acids like 5-Methyl-1-hexenylboronic acid are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of a new Pd–C bond through oxidative addition with formally electrophilic organic groups . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, also occurs .Physical And Chemical Properties Analysis
5-Methyl-1-hexenylboronic acid has a molecular weight of 142.01 .Wissenschaftliche Forschungsanwendungen
1. Drug Delivery and Targeting
One of the key applications of derivatives of 5-Methyl-1-hexenylboronic acid is in targeted drug delivery systems. For instance, phenylboronic acid-functionalized polymeric micelles have demonstrated potential in targeted drug delivery to cancer cells. These micelles can recognize and promote drug uptake in HepG2 cells, a liver cancer cell line, which suggests their use in targeted cancer therapy (Zhang et al., 2013).
2. Material Synthesis and Catalysis
5-Methyl-1-hexenylboronic acid derivatives are also used in material synthesis and catalysis. For example, conjugated dienes have been synthesized from 1-alkenylboronic acids using palladium (II) salts, indicating their role in creating complex molecular structures, which can be crucial in various chemical syntheses and industrial processes (Kim et al., 1986).
3. Nanotechnology and Nanomedicine
In the field of nanotechnology, phenylboronic acid-decorated nanoparticles have been explored for tumor-targeted drug delivery. The decoration of nanoparticles with phenylboronic acid enhances tumor targeting and penetration, improving their efficacy in antitumor activities (Wang et al., 2016).
Wirkmechanismus
Target of Action
5-Methyl-1-hexenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, 5-Methyl-1-hexenylboronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 5-Methyl-1-hexenylboronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in synthetic chemistry, widely used for the formation of carbon–carbon bonds . The use of 5-Methyl-1-hexenylboronic acid in this reaction contributes to the formation of new organic compounds .
Result of Action
The primary result of the action of 5-Methyl-1-hexenylboronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Methyl-1-hexenylboronic acid in the SM coupling reaction is influenced by various environmental factors. The reaction conditions are generally mild and tolerant of various functional groups . The stability and environmental benignity of 5-Methyl-1-hexenylboronic acid contribute to its effectiveness in this reaction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(E)-5-methylhex-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQVLJDDGUYUPN-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-hexenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
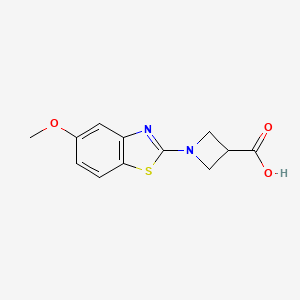
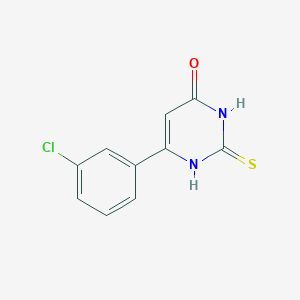


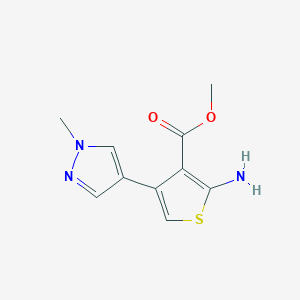
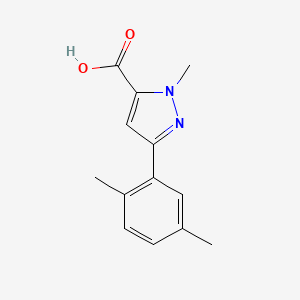

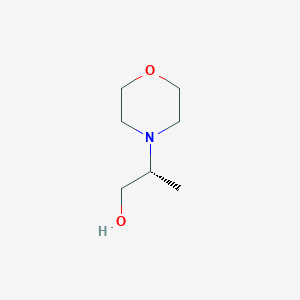

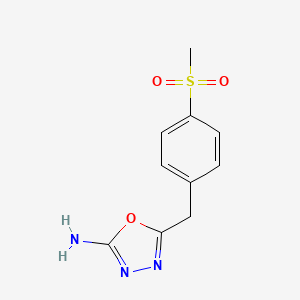
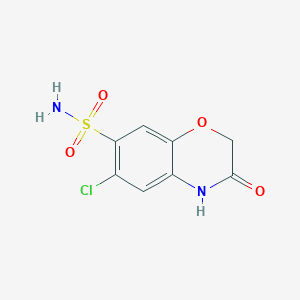
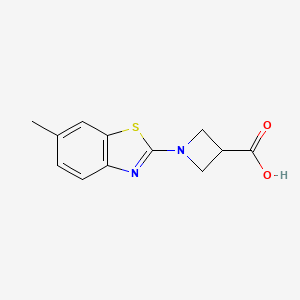
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)